

Synthesis of 2-(2,2-Dimethyl-propionylamino)-isonicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

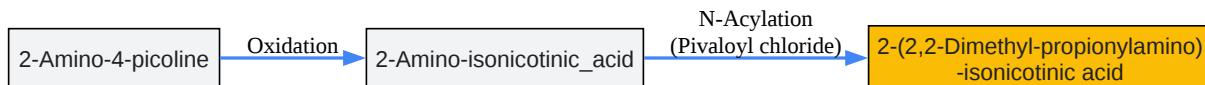
Compound Name: 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid

Cat. No.: B1341628

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of **2-(2,2-Dimethyl-propionylamino)-isonicotinic acid**, a pyridine derivative of interest in medicinal chemistry and drug development. This document details a feasible synthetic pathway, including experimental protocols, quantitative data, and safety considerations.


Introduction

2-(2,2-Dimethyl-propionylamino)-isonicotinic acid, also known as 2-pivalamidoisonicotinic acid, is a chemical compound with the molecular formula C₁₁H₁₄N₂O₃. Its structure, featuring a pivaloyl group attached to the amino group of an isonicotinic acid backbone, makes it a potential building block in the synthesis of more complex molecules with therapeutic applications. This guide outlines a two-step synthetic approach, commencing with the formation of the key intermediate, 2-amino-isonicotinic acid, followed by its acylation to yield the target compound.

Synthetic Pathway Overview

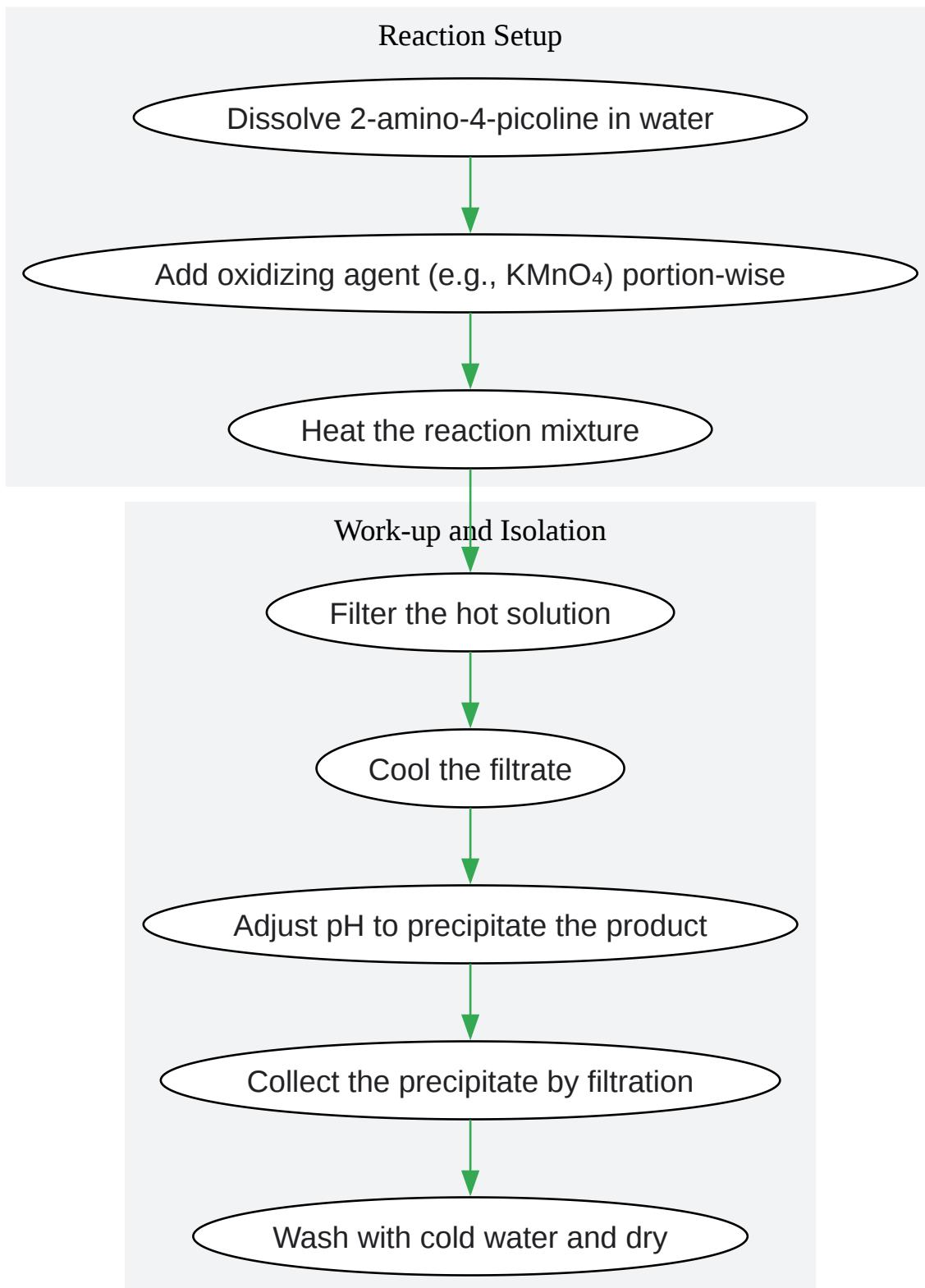
The proposed synthesis of **2-(2,2-Dimethyl-propionylamino)-isonicotinic acid** involves two primary stages:

- Synthesis of 2-Amino-isonicotinic Acid: This intermediate can be prepared via the oxidation of 2-amino-4-picoline.
- N-Acylation of 2-Amino-isonicotinic Acid: The final product is obtained through the reaction of 2-amino-isonicotinic acid with pivaloyl chloride.

[Click to download full resolution via product page](#)

Caption: Overall synthetic scheme for **2-(2,2-Dimethyl-propionylamino)-isonicotinic acid**.

Quantitative Data Summary


The following table summarizes the key quantitative data for the two-step synthesis. Please note that the yield for the final product is an estimate based on analogous reactions.

Step	Reactant(s)	Reagent(s)	Product	Molecular Weight (g/mol)	Typical Yield (%)	Purity (%)
1	2-Amino-4-picoline	Oxidizing Agent (e.g., KMnO ₄)	2-Amino-isonicotinic acid	138.12	60-70	>95
2	2-Amino-isonicotinic acid	Pivaloyl chloride, Triethylamine	2-(2,2-Dimethyl-propionylamino)-isonicotinic acid	222.24	~80 (estimated)	>98

Experimental Protocols

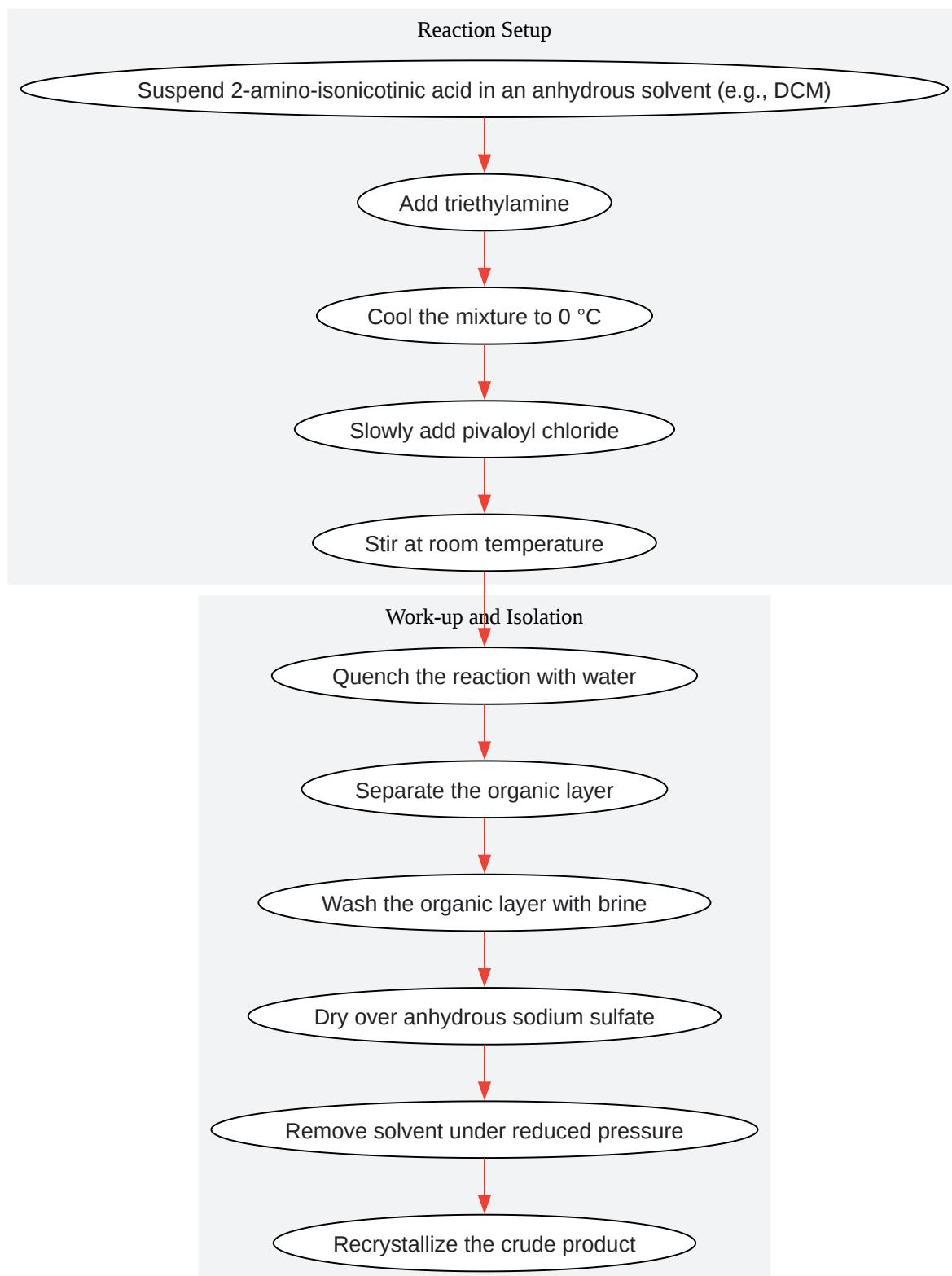
Step 1: Synthesis of 2-Amino-isonicotinic Acid

This procedure describes the oxidation of 2-amino-4-picoline to 2-amino-isonicotinic acid.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of 2-amino-isonicotinic acid.

Materials:


- 2-Amino-4-picoline
- Potassium permanganate ($KMnO_4$) or other suitable oxidizing agent
- Sulfuric acid (H_2SO_4) or Hydrochloric acid (HCl) for pH adjustment
- Sodium hydroxide (NaOH) for pH adjustment
- Deionized water

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 2-amino-4-picoline in water.
- Slowly add the oxidizing agent (e.g., potassium permanganate) in small portions to the stirred solution. The reaction is exothermic and should be controlled by the rate of addition.
- After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
- While hot, filter the reaction mixture to remove manganese dioxide.
- Cool the filtrate in an ice bath.
- Carefully adjust the pH of the solution to the isoelectric point of 2-amino-isonicotinic acid (typically around pH 3-4) using an appropriate acid (e.g., H_2SO_4 or HCl).
- The product will precipitate out of the solution.
- Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-amino-isonicotinic acid.

Step 2: Synthesis of 2-(2,2-Dimethyl-propionylamino)-isonicotinic Acid

This protocol details the N-acylation of 2-amino-isonicotinic acid with pivaloyl chloride.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the N-acylation of 2-amino-isonicotinic acid.

Materials:

- 2-Amino-isonicotinic acid
- Pivaloyl chloride
- Triethylamine (Et_3N)
- Anhydrous dichloromethane (DCM)
- Deionized water
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend 2-amino-isonicotinic acid (1.0 eq.) in anhydrous dichloromethane (DCM).
- Add triethylamine (2.2 eq.) to the suspension.
- Cool the mixture to 0 °C in an ice bath.
- Slowly add pivaloyl chloride (1.1 eq.) dropwise via the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 5 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
- Quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with water and brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure **2-(2,2-Dimethyl-propionylamino)-isonicotinic acid**.

Safety Information

Pivaloyl Chloride:

- Hazards: Highly flammable liquid and vapor.[1][2][3] Causes severe skin burns and eye damage.[1][2][3] Fatal if inhaled.[1][2][3] Reacts violently with water.[3]
- Precautions: Handle in a well-ventilated fume hood.[1] Wear appropriate personal protective equipment (gloves, safety goggles, lab coat).[1][2] Keep away from heat, sparks, and open flames.[1][2][3]

2-Amino-isonicotinic Acid:

- Hazards: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
- Precautions: Avoid breathing dust.[4] Wash hands thoroughly after handling.[4][5] Wear protective gloves and eye protection.[4][5]

Disclaimer: This guide is intended for informational purposes only and should be used by qualified professionals. All experiments should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines. The user assumes all responsibility for the safe handling and execution of these procedures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Isonicotinic acid CAS#: 55-22-1 m.chemicalbook.com
- 3. Propanoic acid, 2,2-dimethyl- webbook.nist.gov
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Synthesis of 2-(2,2-Dimethyl-propionylamino)-isonicotinic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1341628#synthesis-of-2-2-dimethyl-propionylamino-isonicotinic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com